Palmitoyl isethionate
Description
Properties
CAS No. |
56022-47-0 |
|---|---|
Molecular Formula |
C18H36O5S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-hexadecanoyloxyethanesulfonic acid |
InChI |
InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H,20,21,22) |
InChI Key |
QKXPXFJKDHSDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Esterification Pathways for Palmitoyl (B13399708) Isethionate Synthesis
The formation of palmitoyl isethionate is primarily achieved through esterification, a reaction that can be approached via several pathways.
Acid-Catalyzed Esterification of Fatty Acids with Hydroxyethyl (B10761427) Sulfonate Salts
Direct esterification of palmitic acid with sodium isethionate (sodium hydroxyethyl sulfonate) is a common industrial method. wikipedia.orgunilever.comepa.gov This reaction is typically conducted at elevated temperatures, often between 200°C and 250°C, and may be carried out in the presence of an acidic catalyst to enhance the reaction rate. epo.orggoogle.com Catalysts such as methanesulfonic acid, zinc oxide, or a mixture of zinc oxide and an organic sulfonic acid can be employed. epo.orggoogle.comatlantis-press.com The process involves the removal of water, a byproduct of the reaction, to drive the equilibrium towards the formation of the ester. epa.govepo.org An excess of the fatty acid is often used to further promote the reaction's progression. epa.gov
For instance, one method involves heating a mixture of C6-C19 monocarboxylic acids with a hydroxysulfonate in the presence of a catalyst like acidified zinc oxide. google.com The liberated water is then removed to yield the fatty acyl isethionate. google.com Another documented process reacts coconut fatty acids with sodium isethionate in the presence of zinc oxide at 240°C, with the water of reaction being removed by distillation. epo.org
| Parameter | Condition | Reference |
| Reactants | Palmitic Acid, Sodium Isethionate | wikipedia.orgunilever.com |
| Catalyst | Methanesulfonic Acid, Zinc Oxide | epo.orggoogle.comatlantis-press.com |
| Temperature | 200-250 °C | epo.orggoogle.com |
| Byproduct | Water (removed to drive reaction) | epa.govepo.org |
Utilization of Fatty Acid Chlorides in Synthesis
An alternative route to this compound involves the use of palmitoyl chloride, the acid chloride derivative of palmitic acid. atlantis-press.comgoogle.com This method can proceed at lower temperatures compared to direct esterification. In this process, palmitoyl chloride is reacted with sodium isethionate. google.comgoogle.com One described synthesis involves adding sodium isethionate to stirred cocoyl chloride (which contains palmitoyl chloride) under a slow nitrogen purge at a temperature of 55-60°C. google.com Another example details the reaction of palmitoyl chloride and palmitic acid with sodium isethionate at 140°C for 6 hours, resulting in an 89% yield of sodium this compound. google.com While this method can be efficient, a significant drawback is the higher cost of the fatty acid chloride raw material. atlantis-press.com
| Reactant 1 | Reactant 2 | Temperature | Yield | Reference |
| Palmitoyl Chloride & Palmitic Acid | Sodium Isethionate | 140 °C | 89% | google.com |
| Cocoyl Chloride (containing palmitoyl chloride) | Sodium Isethionate | 55-60 °C | Not Specified | google.com |
Trans-esterification Approaches
Transesterification represents another pathway for the synthesis of acyl isethionates. atlantis-press.com This can involve the reaction of an existing ester, such as a fatty acid methyl ester, with sodium isethionate. One patent describes the preparation of 2-sulfoethyl esters of fatty acids by acylating sodium isethionate with the corresponding isopropenyl fatty ester. google.com This transesterification reaction is reported to yield high purity products with reaction times of 10-90 minutes at temperatures between 125-200°C. google.com A disadvantage of high-temperature processes involving mixtures of fatty acids is the potential for the removal of lower fatty acids due to some degree of transesterification, which can alter the final product composition. google.com
Functionalization and Derivatization Strategies involving Palmitoyl Moieties
The palmitoyl group can be incorporated into larger molecular structures to impart specific properties, such as surface activity or for biological targeting.
Integration into Polymeric Surfactant Structures
The palmitoyl moiety can be integrated into polymeric structures to create polymeric surfactants. One method involves the polymerization of sulfonated styrene (B11656) with allyl esters of long-chain fatty acid chlorides, including palmitoyl chloride. researchgate.net In a specific example, allyl alcohol is reacted with palmitoyl chloride in chloroform (B151607) with a trimethylamine (B31210) catalyst to form the allyl fatty ester. researchgate.net This monomer is then copolymerized with sulfonated styrene. researchgate.net These resulting anionic polymeric surfactants exhibit unique surface properties. researchgate.net
Palmitoyl Acylation in Peptide Chemistry
Palmitoyl acylation, the attachment of a palmitoyl group, is a significant modification in peptide chemistry, often referred to as lipidation. researchgate.net This modification can influence the biological activity and localization of peptides. researchgate.net The palmitoyl group is typically attached to a peptide through an amide bond with a free amino group, such as the N-terminus or the side chain of an amino acid like lysine, or through a thioester bond with a cysteine residue (S-palmitoylation). researchgate.netresearchgate.net
For N-acylation, palmitic acid can be directly coupled to the N-terminus of a peptide during solid-phase peptide synthesis. researchgate.net Alternatively, a pre-acylated amino acid, such as N-palmitoyl-L-glutamic acid, can be used. google.com For example, the acylation of the peptide liraglutide (B1674861) is carried out using N-palmitoyl-l-glutamic acid containing a protecting group, which is later removed. google.com
S-Palmitoylation in Model Biological Systems
S-palmitoylation is a crucial and reversible post-translational lipid modification that involves the covalent attachment of a 16-carbon palmitoyl group to the thiol group of a cysteine residue within a protein. nih.gov This process, also known as S-acylation, forms a thioester linkage and is fundamental to regulating the function of a vast number of proteins in eukaryotes. nih.govwikipedia.org While this compound contains the same palmitoyl acyl group, the biological donor for S-palmitoylation is typically the activated fatty acid, palmitoyl-CoA. nih.gov
The S-palmitoylation process is dynamically regulated by a cycle of enzymatic reactions. The forward reaction, the addition of the palmitoyl group, is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which are characterized by a conserved zinc finger domain containing an Aspartate-Histidine-Histidine-Cysteine (DHHC) motif. wikipedia.org The reverse reaction, depalmitoylation, is catalyzed by acyl-protein thioesterases (APTs). wikipedia.org This dynamic nature allows the cell to rapidly alter a protein's properties in response to cellular signals. wikipedia.org
The addition of the hydrophobic palmitoyl chain significantly impacts the target protein's properties and function in several ways:
Protein Trafficking and Localization: Palmitoylation increases a protein's hydrophobicity, promoting its association with cellular membranes and facilitating its trafficking between different membrane compartments. wikipedia.orgijbs.com It can mediate a protein's affinity for specific membrane microdomains, such as lipid rafts. wikipedia.org
Protein Stability and Turnover: The modification can protect proteins from degradation or, conversely, target them for turnover. nih.gov
Protein-Protein Interactions: Palmitoylation can modulate how proteins interact with each other, either by promoting the formation of protein complexes or by sequestering a protein away from its interaction partners. wikipedia.org
Model biological systems, such as cultured cells, are essential for studying the functional consequences of S-palmitoylation. Research using these systems has revealed the widespread role of this modification in cellular health and disease. For instance, studies in bladder cancer (BC) cell lines have been used to investigate the role of S-palmitoylation in chemotherapy resistance. ijbs.com In one study comparing cisplatin-sensitive and cisplatin-resistant BC cells, 506 candidate palmitoylated proteins were identified as being significantly enriched in the resistant cells, highlighting the potential role of this modification in the drug-resistance phenotype. ijbs.com One of these identified proteins was PD-L1, a key immune checkpoint protein. ijbs.com
The table below lists examples of proteins whose function is regulated by S-palmitoylation, illustrating the broad impact of this modification across various cellular processes.
Table 2: Examples of Proteins Regulated by S-Palmitoylation and Their Functions
| Protein | Function/Pathway | Role of S-Palmitoylation | References |
|---|---|---|---|
| Ras family (e.g., H-Ras) | Signal Transduction (Cell Growth, Proliferation) | Membrane anchoring and trafficking, essential for signaling activity. | wikipedia.org |
| Endothelial Nitric Oxide Synthase (eNOS) | Vasodilation, Signal Transduction | Subcellular localization to the Golgi and caveolae. | wikipedia.org |
| G-protein α subunits (e.g., Gsα) | G-protein coupled receptor (GPCR) signaling | Membrane tethering and interaction with other signaling partners. | wikipedia.org |
| PD-L1 | Immune Regulation | Implicated in regulating protein function in cancer cells. | ijbs.com |
| Huntingtin (HTT) | Neurological function | Palmitoylation by DHHC17 and DHHC13 is crucial; disruption is linked to Huntington's disease. | nih.gov |
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides a fundamental approach to elucidating the molecular architecture of palmitoyl (B13399708) isethionate by probing the interactions of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the palmitoyl isethionate molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. A notable feature is the strong carbonyl (C=O) stretch from the ester linkage, which typically appears around 1734 cm⁻¹. google.com The spectrum is also dominated by sharp, intense peaks in the 2850-2960 cm⁻¹ region, which are indicative of the C-H stretching vibrations within the long palmitoyl alkyl chain. google.com The disappearance of the broad hydroxyl (-OH) stretching band from the precursor, isethionic acid (or its salt), serves as a key indicator of successful esterification during synthesis. google.com Other significant peaks include those for the sulfonate (SO₃) group.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2850 - 2960 | C-H Stretch | Alkyl Chain |
| ~1734 | C=O Stretch | Ester |
| ~1200 | S=O Asymmetric Stretch | Sulfonate |
| ~1050 | S=O Symmetric Stretch | Sulfonate |
| ~1175 | C-O Stretch | Ester |
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atom environments in the molecule, allowing for unambiguous structural confirmation. The ¹H-NMR spectrum of this compound can be predicted by combining the spectral features of its two main components: the palmitoyl chain and the isethionate head group.
The isethionate moiety displays two characteristic triplets. Based on data for sodium isethionate, the protons on the carbon adjacent to the sulfonate group appear at approximately 3.16 ppm, while the protons on the carbon bearing the ester oxygen appear further downfield at around 3.95 ppm. chemicalbook.com The palmitoyl tail produces a series of signals characteristic of a long alkyl chain: a triplet at approximately 0.88 ppm for the terminal methyl (CH₃) group, a large, broad signal around 1.25 ppm for the bulk of the methylene (B1212753) (CH₂) groups, and a distinct triplet around 2.3 ppm for the methylene group alpha to the ester carbonyl.
| Chemical Shift (ppm) | Proton Environment | Multiplicity |
|---|---|---|
| ~0.88 | -CH₃ (Terminal) | Triplet |
| ~1.25 | -(CH₂)₁₂- | Multiplet |
| ~1.60 | -C(O)CH₂CH₂- | Quintet |
| ~2.30 | -CH₂C(O)O- | Triplet |
| ~3.16 | -O(O)CCH₂CH₂SO₃⁻ | Triplet |
| ~3.95 | -O(O)CCH₂CH₂SO₃⁻ | Triplet |
Mass Spectrometry for Molecular Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of molecules. In the context of the palmitoyl group, MS techniques are critical for analyzing protein S-palmitoylation, a post-translational modification where a palmitoyl group is attached to a cysteine residue.
The direct detection and quantification of protein palmitoylation by MS presents significant challenges. nih.govnih.gov The covalent thioester linkage is labile, and the palmitoyl group can be lost during sample preparation and analysis. bu.edubu.edu Furthermore, the substantial hydrophobicity conferred by the palmitoyl chain makes separating modified peptides from their unmodified counterparts difficult using standard liquid chromatography (LC) methods. nih.govbu.edu
To overcome these issues, specific sample preparation protocols are recommended. Studies have found that using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as a reducing agent in a neutral Tris buffer helps to preserve the palmitoyl modification, whereas the more common dithiothreitol (B142953) (DTT) can lead to significant palmitoyl loss. nih.govnih.govacs.orgresearchgate.net For chromatographic separation, C4 columns are more effective at retaining and eluting the highly hydrophobic palmitoyl peptides than standard C18 columns. bu.edu
Indirect methods like acyl-biotin exchange (ABE) are also employed, where the palmitoyl group is replaced with a stable biotin (B1667282) tag, allowing for enrichment and subsequent MS analysis. nih.govnih.govcreative-proteomics.com For relative quantification, one approach involves derivatizing the unmodified peptides with a perfluoroalkyl tag, which increases their hydrophobicity to a level comparable to the palmitoyl peptides, enabling their simultaneous analysis in a single LC-MS experiment. nih.govnih.govacs.org
Tandem mass spectrometry (MS/MS) is essential for identifying the specific sites of palmitoylation on a peptide. nih.gov The choice of fragmentation method is critical for success.
Collision-Induced Dissociation (CID): As the most common fragmentation technique, CID involves energetic collisions with a neutral gas. nih.gov However, for palmitoylated peptides, CID often leads to the facile loss of the labile palmitoyl group, which can prevent accurate localization of the modification site. nih.govnih.govacs.orgoup.com
Electron Capture Dissociation (ECD): This method involves the capture of low-energy electrons. While it can preserve some modifications, with palmitoylated peptides, it has been shown to produce secondary side-chain losses, which complicates spectral interpretation. nih.govnih.govacs.orgnih.gov
Electron Transfer Dissociation (ETD): ETD induces fragmentation by transferring an electron to a multiply-charged peptide ion. wikipedia.org This technique has emerged as the ideal method for analyzing palmitoylated peptides. nih.govnih.gov The palmitoyl group is largely preserved during ETD, and the process generates extensive backbone cleavage, producing c- and z-type fragment ions that allow for confident and precise determination of the modification site. nih.govacs.orgnih.govyoutube.com
| Fragmentation Method | Advantages for Palmitoylation Analysis | Disadvantages for Palmitoylation Analysis |
|---|---|---|
| Collision-Induced Dissociation (CID) | Widely available. technologynetworks.com | Often causes facile loss of the palmitoyl group. nih.govacs.org |
| Electron Capture Dissociation (ECD) | Can provide complementary structural information. nih.govacs.org | Can produce extensive secondary side-chain losses. nih.govnih.gov |
| Electron Transfer Dissociation (ETD) | Preserves the labile palmitoyl group; provides extensive backbone fragmentation for accurate site localization. nih.govnih.govacs.org | Works best for higher charge state ions (z>2). wikipedia.org |
Surface and Interfacial Chemistry Characterization
As an ester of a long-chain fatty acid and isethionic acid, this compound is an anionic surfactant. wikipedia.org Its properties at surfaces and interfaces are key to its function in various applications. Acyl isethionates are known for their excellent skin compatibility, good cleansing ability, and rich foaming capacity, even in hard water. wikipedia.org
A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This is also the point at which the surfactant achieves its maximum reduction in surface tension. For the closely related sodium lauroyl isethionate (C12), the CMC has been measured at 5.4 mM, with a corresponding surface tension of 38 mN/m at 20°C. whiterose.ac.uk Studies on a range of sodium acyl isethionates show CMCs ranging from 0.11 mM to 4.8 mM, with surface tensions between 26.8 and 36.7 mN/m (dyn/cm). koreascience.kr Generally, as the alkyl chain length increases, the CMC decreases due to the increased hydrophobicity of the tail. Therefore, palmitoyl (C16) isethionate is expected to have a significantly lower CMC than its lauroyl counterpart.
| Compound | Alkyl Chain | CMC | Surface Tension at CMC (mN/m) | Reference |
|---|---|---|---|---|
| Sodium Lauroyl Isethionate | C12 | 5.4 mM | 38 | whiterose.ac.uk |
| Sodium Acyl Isethionates (Range) | Varies | 0.11 - 4.8 mM | 26.8 - 36.7 | koreascience.kr |
Measurement of Surface and Interfacial Tension
The measurement of surface tension (at the air-water interface) and interfacial tension (at an oil-water interface) is fundamental to characterizing a surfactant's efficiency. These properties are typically measured using tensiometry methods like the du Noüy ring method, Wilhelmy plate method, or drop shape analysis. A surfactant's effectiveness is demonstrated by its ability to significantly lower the surface tension of water from approximately 72 mN/m.
For the related compound, Sodium Cocoyl Isethionate, a surface tension of 33.71 mN/m has been reported. researchgate.net Another related compound, Sodium Isethionate, which is the hydrophilic precursor, exhibits surface tension values that are dependent on concentration, as shown in the table below. cir-safety.org Generally, as surfactant concentration increases, surface tension decreases until it reaches a plateau at the Critical Micelle Concentration (CMC).
Table 1: Surface Tension of Sodium Isethionate Solutions
| Concentration of Sodium Isethionate | Surface Tension (dynes/cm or mN/m) at 25°C |
|---|---|
| 0.01% | 33 |
| 0.1% | 27 |
Interfacial tension reduction is crucial for emulsification. Studies on Sodium Cocoyl Isethionate have reported its ability to lower the interfacial tension between its aqueous solution and toluene (B28343) to as low as 4 mN/m. researchgate.net
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to aggregate into micelles. mdpi.com This is a key parameter indicating surfactant efficiency; a lower CMC value signifies less surfactant is needed to saturate interfaces and form micelles. The CMC can be determined by observing the change in various physical properties of the solution versus concentration. Common methods include measurements of surface tension, conductivity, and using dye titration. mdpi.comresearchgate.net
For Sodium Cocoyl Isethionate, a CMC value of 2.37×10⁻³ mol/L has been determined through experimental measurements. researchgate.net The formation of micelles is essential for the solubilization and cleaning mechanisms of surfactants. nih.govnih.gov
Table 2: Physicochemical Properties of Sodium Cocoyl Isethionate
| Parameter | Value | Reference |
|---|---|---|
| Critical Micelle Concentration (CMC) | 2.37×10⁻³ mol/L | researchgate.net |
| Surface Tension at CMC | 33.71 mN/m | researchgate.net |
| Foam Force (at ambient temperature) | 173 mm | researchgate.net |
Foamability and Foam Stability Assessments
Isethionates are known for their excellent foaming properties, which are desirable in cleansing products. wikipedia.org Foamability refers to the volume of foam produced, while foam stability measures how long the foam lasts. These properties are often assessed using methods like the Ross-Miles test or by sparging gas through the surfactant solution at a fixed rate and measuring the initial foam height and its decay over time.
Research on Sodium Cocoyl Isethionate shows it possesses a strong foaming ability, with a measured foam force of 173 mm at ambient temperature. researchgate.net This robust foaming is maintained even in hard water, a distinct advantage over traditional soaps. wikipedia.org
Emulsifying Power and Emulsion Stability Studies
The ability of a surfactant to promote the formation of an emulsion and ensure its stability is its emulsifying power. This is particularly important in creams and lotions where oil and water phases must remain mixed. Emulsion stability is studied by monitoring changes in droplet size distribution, creaming or sedimentation rates, and phase separation over time. Instruments like the Turbiscan are used to obtain a Turbiscan Stability Index (TSI), where a lower value indicates better stability. semanticscholar.org
While specific emulsifying power data for this compound is not available, the general function of isethionates as emulsifiers is known. Studies on Sodium Cocoyl Isethionate focus on methods to improve its limited water solubility, which includes its emulsification to form stable liquid detergent systems. nih.gov The stability of emulsions can be enhanced by surfactants that form a protective film at the oil-water interface, preventing droplet coalescence. semanticscholar.org
Wetting and Dispersant Properties Analysis in Disperse Dye Systems
In dyeing processes, particularly with disperse dyes on synthetic fabrics like polyester, dispersing agents are crucial. researchgate.net They prevent dye particles from agglomerating and ensure even application. A surfactant's performance as a dispersant is evaluated by measuring the stability of the dye dispersion, often through turbidimetry and particle size analysis. researchgate.net
While there is no specific data on the use of this compound in dye systems, the principles of its function can be inferred. A good dispersant adsorbs onto the surface of dye particles, creating repulsive forces (either electrostatic or steric) that prevent aggregation. mdpi.com Research indicates that more hydrophilic dispersants can reduce the solubility of the dye in the dyeing medium, which can lead to better dye exhaustion onto the fabric. mdpi.com
Rheological Characterization and Gel Formation Studies
The rheology, or flow behavior, of a formulation is critical for its stability, texture, and application. Surfactants can significantly influence the rheological properties of a product.
Viscosity Modulation in Formulations
This compound, like other surfactants, can act as a rheology modifier, influencing the viscosity of formulations. The effect on viscosity is typically characterized using a rheometer, which can perform rotational tests (measuring viscosity at different shear rates) and oscillatory tests (measuring viscoelastic properties like the elastic modulus, G', and viscous modulus, G''). nih.govmdpi.com Many cosmetic and pharmaceutical formulations exhibit shear-thinning behavior, where viscosity decreases under shear (e.g., when being spread on the skin), which is a desirable property. nih.gov
Studies on a different but structurally related compound, palmitoyl chitosan (B1678972), demonstrate that increasing the degree of substitution with palmitoyl groups leads to a significant increase in the solution's viscosity. ijpsi.org The viscosity of 2% (w/v) palmitoyl chitosan solutions increased from 0.027 Pa·s to 0.042 Pa·s as the degree of substitution rose from 42% to 81%. ijpsi.org This suggests that the long hydrophobic palmitoyl chain plays a key role in increasing intermolecular interactions, thereby building viscosity. It is therefore expected that this compound would also function as a viscosity-building agent in aqueous formulations.
Interaction with Low-Molecular-Weight Gelators for Supramolecular Network Formation
Low-Molecular-Weight Gelators (LMWGs) are small molecules that can self-assemble in a solvent to form three-dimensional self-assembled fibrillar networks (SAFINs). wikipedia.org This process entraps solvent molecules, leading to the formation of a gel. The stability of these supramolecular gels depends on a delicate equilibrium between the assembled network and the dissolved gelator molecules, driven by non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces. wikipedia.org
The formation and properties of these gels can be significantly influenced by the presence of other molecules, creating multi-component gel systems. nih.gov Anionic surfactants like this compound can play a crucial role as a non-gelling additive. nih.gov The interaction is primarily dictated by the molecular structure of the components. The anionic isethionate headgroup of this compound can act as a strong hydrogen bond acceptor. This interaction can influence the typical hydrogen bonding motifs that drive the self-assembly of many LMWGs, such as those based on urea (B33335) or amide functionalities. acs.orgrsc.org
In such a mixed system, the this compound molecules could integrate into the supramolecular structure in several ways:
Co-assembly: The long palmitoyl (C16) hydrocarbon tail can align with hydrophobic regions of the LMWG assembly through van der Waals interactions. This co-assembly could lead to more complex, structured fibers.
Influencing Gel Properties: By participating in the network, this compound can alter the gel's macroscopic properties, such as its mechanical strength, thermal stability, and solvent-holding capacity.
The propensity of an LMWG to form a gel is measured by its Minimum Gelation Concentration (MGC), with lower values indicating higher efficiency. wikipedia.org The presence of an anionic surfactant like this compound could either increase or decrease the MGC, depending on whether its interaction with the gelator promotes or hinders the formation of a stable network.
X-ray Diffraction and Scattering for Supramolecular Structural Analysis
Wide-Angle X-ray Scattering (WAXS) for Lamellar Structures in Materials
Wide-Angle X-ray Scattering (WAXS) is an essential analytical technique used to probe the short-range order in materials, providing detailed information about the crystalline structure on a sub-nanometer scale. For surfactants like this compound, WAXS is particularly useful for characterizing the arrangement of molecules in their solid, crystalline state, which typically consists of lamellar bilayers.
In a lamellar structure, surfactant molecules arrange themselves into sheets, with the hydrophilic headgroups facing outwards towards an aqueous environment or interacting with each other, and the hydrophobic tails aligning in the interior of the sheet. WAXS analysis of a crystalline powder of this compound would be expected to yield a diffraction pattern with sharp peaks. The positions of these peaks (in terms of the scattering angle, 2θ) correspond to specific periodic distances (d-spacings) within the crystal lattice, according to Bragg's Law.
Key structural information that can be derived from the WAXS pattern of this compound includes:
Lamellar Spacing: A prominent peak at a low angle would indicate the repeating distance of the bilayer structure.
Alkyl Chain Packing: Peaks at wider angles provide information on the sub-cell packing of the palmitoyl hydrocarbon chains. This reveals whether the chains are arranged in a hexagonal, orthorhombic, or other lattice, and indicates the degree of order.
Thermal Stability Analysis (e.g., Krafft Point)
The thermal stability of a surfactant is a critical parameter, and for ionic surfactants like this compound, a key aspect of this is the Krafft temperature (or Krafft point). The Krafft temperature is the minimum temperature at which surfactant molecules can form micelles. wikipedia.org Below this temperature, the solubility of the surfactant in water is lower than its critical micelle concentration (CMC), and it exists predominantly in a crystalline, hydrated form. wikipedia.orgsurfactantassociates.com At the Krafft temperature, solubility increases sharply, reaching the CMC and allowing for the self-assembly of molecules into micelles.
The Krafft temperature is highly dependent on the surfactant's molecular structure, particularly the length of the hydrophobic alkyl chain. wikipedia.org An increase in the chain length leads to stronger van der Waals forces between the molecules, which stabilizes the crystalline state and thus increases the Krafft temperature.
Specific data for the Krafft point of this compound is not widely published. However, by examining related acyl isethionates, a clear trend can be established. Sodium Cocoyl Isethionate (a mixture of fatty acid isethionates, primarily C12 and C14) is noted to have very low water solubility at room temperature, indicating a high Krafft point. wikipedia.org Studies on Sodium Lauroyl Isethionate (SLI, C12) show it has a decomposition onset at 330°C and a high melting point, further suggesting a high Krafft temperature. whiterose.ac.ukresearchgate.net
Given that this compound possesses a longer C16 alkyl chain, its Krafft temperature is expected to be significantly higher than that of its lauroyl (C12) counterpart. This high Krafft point means that this compound has very limited solubility in cold water and requires heating to become effective as a micelle-forming surfactant.
The following table summarizes the relationship between alkyl chain length and thermal properties for acyl isethionates.
| Compound Name | Alkyl Chain Length | Peak Melting Temperature (°C) | Thermal Decomposition Onset (°C) | Expected Krafft Point Trend |
| Sodium Lauroyl Isethionate | C12 | 225.2 whiterose.ac.uk | 330 whiterose.ac.uk | High |
| Sodium this compound | C16 | Higher than SLI | Similar to or higher than SLI | Very High |
Fundamental Mechanistic Investigations of Intermolecular Interactions
Surfactant-Membrane Interactions
The interaction of surfactants with cell membranes is a key determinant of their biological activity. This interaction is governed by the partitioning of the surfactant molecules between the aqueous phase and the lipid bilayer of the membrane.
Computational methods, particularly coarse-grained molecular dynamics (CG-MD) simulations using frameworks like Martini, have become powerful tools for predicting the partitioning and behavior of molecules within lipid bilayers. These simulations can provide detailed insights into the orientation and interactions of surfactants with membrane components. However, a review of the current scientific literature did not yield any studies that have specifically applied these computational approaches to determine the Dmw of palmitoyl (B13399708) isethionate or to model its interaction with membranes.
Liposomes, which are artificial vesicles composed of a lipid bilayer, serve as excellent model systems for studying the partitioning of molecules into biological membranes. chemicalbook.com Various experimental techniques can be employed with liposomes to determine the partition coefficients of surfactants. While this is a common methodology, there is a lack of published research specifically detailing the use of liposome-based methods to investigate the partitioning of palmitoyl isethionate.
The interaction of this compound with phospholipid bilayers is expected to be driven by the hydrophobic interactions of its palmitoyl (C16) chain with the lipid core of the bilayer and the hydrophilic interactions of its isethionate headgroup with the aqueous environment and the polar headgroups of the phospholipids.
A study on binary mixtures of surfactants has provided some insight into the behavior of sodium this compound in the presence of other fatty acid salts. Specifically, the Krafft temperature (TK), which is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC), has been investigated for mixtures of sodium this compound with sodium myristate and sodium laurate. researchgate.netchemrxiv.org These studies indicate that the components mix in the micellar solution but not in the hydrated solid phase. researchgate.netchemrxiv.org The behavior of these mixtures suggests a eutectic-like transition, where the melting point of the hydrated solid surfactant is depressed. chemrxiv.org This phenomenon is crucial for the formulation of surfactant-based products as it affects their solubility and stability. chemrxiv.org
Below is a table summarizing the findings on the Krafft point (TK) for mixtures containing sodium this compound, illustrating the non-ideal mixing behavior in the solid state.
| Surfactant Mixture | Observation | Reference |
| Sodium this compound and Sodium Myristate | A sharp minimum in the Krafft temperature (TK) is observed, suggesting eutectic behavior. | researchgate.netchemrxiv.org |
| Sodium this compound and Sodium Laurate | Similar to the mixture with sodium myristate, a minimum TK is reported, indicating non-ideal mixing. | researchgate.netchemrxiv.org |
This table is based on qualitative descriptions from the cited literature, as specific TK values for the mixtures were not provided in the search results.
Information regarding the specific interactions of this compound with annular lipids, which are the lipids in direct contact with membrane proteins, is not available in the current body of scientific literature.
Protein-Ligand Binding and Recognition
The interaction of surfactants with proteins is another critical aspect of their biological effects. The long alkyl chain of this compound suggests the potential for it to bind within hydrophobic pockets of proteins.
The palmitoyl chain is a common lipid moiety in biological systems, and various proteins are known to have binding sites that can accommodate such long acyl chains. For instance, acyl-CoA binding proteins (ACBPs) and acyl protein thioesterases (APTs) possess hydrophobic pockets designed to bind long-chain fatty acyl-CoAs or palmitoylated proteins, respectively. nih.govrsc.orgnih.govbiorxiv.org These proteins play significant roles in acyl-CoA metabolism and cellular signaling. nih.govnih.gov
While these examples provide a structural basis for how a palmitoyl chain can be recognized and bound by a protein, there is currently no specific structural biology data, such as X-ray crystallography or NMR spectroscopy, that details the binding of a this compound molecule within the binding pocket of a specific protein. Such studies would be invaluable for understanding the potential biological targets and molecular mechanisms of action of this surfactant.
Biophysical Characterization of Binding (e.g., X-ray Crystallography, Differential Scanning Fluorimetry, Isothermal Titration Calorimetry)
X-ray Crystallography: This technique is a powerful tool for determining the three-dimensional structure of molecules and their complexes at atomic resolution. In the context of this compound, X-ray crystallography could potentially be used to elucidate its binding mode to proteins or other macromolecules. This would involve co-crystallizing this compound with its binding partner and then analyzing the resulting diffraction pattern to build an atomic model of the interaction. However, a review of the current scientific literature did not yield specific studies that have utilized X-ray crystallography to characterize the binding of this compound.
Differential Scanning Fluorimetry (DSF): DSF is a technique used to assess the thermal stability of a protein. It can be employed to study the binding of a ligand, such as this compound, by measuring the change in the protein's melting temperature upon ligand binding. An increase in the melting temperature typically indicates that the ligand stabilizes the protein, suggesting a binding interaction. At present, there are no publicly available research articles detailing the use of Differential Scanning Fluorimetry to characterize the binding of this compound.
Isothermal Titration Calorimetry (ITC): ITC is a quantitative method used to measure the heat changes that occur during a binding event in solution. nih.gov This technique directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov The process involves titrating a solution of the ligand (e.g., this compound) into a cell containing the macromolecule of interest and measuring the heat released or absorbed. nih.gov Despite its utility in characterizing protein-ligand interactions, there is a lack of specific Isothermal Titration Calorimetry data in the scientific literature for the binding of this compound.
Ionic Interactions and Transport Mechanisms
The structure of this compound, with its anionic sulfonate headgroup and long hydrophobic tail, suggests its potential to interact with and influence the transport of ions across biological membranes.
Anion Transport in Model Membrane Systems
Model membrane systems, such as liposomes (e.g., vesicles made from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) or POPC), are frequently used to study the ability of synthetic molecules to facilitate the transport of ions across a lipid bilayer. These experiments often utilize ion-sensitive fluorescent dyes to monitor the movement of anions like chloride into or out of the vesicles. The efficiency of transport can be influenced by factors such as the transporter's affinity for the anion and its lipophilicity. While the general principles of anion transport by synthetic carriers are well-established, specific studies investigating the role of this compound in facilitating anion transport in model membrane systems are not readily found in the reviewed scientific literature.
Influence of this compound on Ion Efflux Kinetics
The kinetics of ion efflux, or the rate at which ions are released from vesicles, can be modulated by the presence of membrane-active compounds. Surfactants can interact with the lipid bilayer, potentially altering its permeability and influencing the rate of ion transport. koreascience.kr Studies on ion efflux kinetics can provide insights into how a compound like this compound might affect membrane integrity and transport processes. However, a detailed search of scientific databases did not uncover specific research focused on the influence of this compound on ion efflux kinetics.
Biogeochemical Cycling and Environmental Transformation
Microbial Degradation Pathways of Isethionates
Isethionate is a key intermediate in the microbial metabolism of various organosulfonates. Its degradation is a critical node in the biogeochemical sulfur cycle, particularly in anaerobic environments like the human gut.
The human gut pathobiont Bilophila wadsworthia can utilize a range of organosulfonates as terminal electron acceptors for its anaerobic respiration, a process that generates hydrogen sulfide (B99878) (H₂S). nih.govnih.gov While it was known to metabolize taurine (B1682933), recent studies have elucidated its pathway for using sulfoacetate, another C2 sulfonate, where isethionate serves as a central intermediate. nih.govnih.gov
The degradation pathway for sulfoacetate in B. wadsworthia involves:
Activation: Sulfoacetate is converted to sulfoacetyl-CoA by an ADP-forming sulfoacetate-CoA ligase (SauCD). nih.gov
Reduction to Sulfoacetaldehyde (B1196311): Sulfoacetyl-CoA is reduced by a sulfoacetaldehyde dehydrogenase (SauS). nih.gov
Reduction to Isethionate: Sulfoacetaldehyde is further reduced to isethionate by a sulfoacetaldehyde reductase (TauF). nih.gov
This pathway highlights isethionate as a common hub in the degradation of C2 sulfonates in this anaerobic bacterium, contrasting with aerobic pathways where sulfoacetaldehyde is often cleaved directly. nih.gov Similarly, the degradation of taurine in B. wadsworthia also proceeds through isethionate. Taurine is first deaminated to sulfoacetaldehyde, which is then reduced to isethionate, feeding into the same terminal pathway. nih.gov
The key step in the anaerobic breakdown of isethionate is the cleavage of its stable carbon-sulfur bond. This is accomplished by a specific enzyme known as isethionate sulfolyase (IseG), which is a type of glycyl radical enzyme (GRE). nih.govnih.gov
IseG is an oxygen-sensitive enzyme that catalyzes the cleavage of isethionate into acetaldehyde (B116499) and sulfite (B76179) (SO₃²⁻). nih.govnih.gov The released sulfite then serves as the terminal electron acceptor for anaerobic respiration in B. wadsworthia, where it is reduced to hydrogen sulfide (H₂S) by the dissimilatory sulfite reductase system. nih.gov
To manage the toxic acetaldehyde produced by the IseG reaction, B. wadsworthia sequesters the entire process within specialized bacterial microcompartments (BMCs). nih.govbiorxiv.org Proteomic and enzymatic analyses have shown that both the IseG enzyme and the acetaldehyde dehydrogenase (which processes the acetaldehyde) are located inside these BMCs. nih.govbiorxiv.org This compartmentalization prevents the toxic intermediate from harming the cell.
The degradation of sulfoquinovose (SQ), a sulfosugar produced in vast quantities by photosynthetic organisms, is another significant contributor to the global sulfur cycle. nih.govpnas.org Bacteria have evolved multiple "sulfoglycolytic" pathways, analogous to glycolysis, to catabolize SQ. nih.govwhiterose.ac.ukrsc.org
While many of these pathways break SQ into three-carbon fragments, some recently discovered pathways involving a sulfo-transketolase (sulfo-TK) can lead to the formation of C2 sulfonates. nih.gov One variant of the sulfo-TK pathway results in the formation of isethionate through the action of an NADH-dependent sulfoacetaldehyde reductase (SqwF). nih.gov This pathway consumes NADH. Interestingly, the gene clusters for this pathway in some bacteria, such as Clostridium pasteurianum, also contain a homolog of the isethionate sulfolyase (IseG), suggesting that these organisms can further degrade the isethionate they produce. nih.gov This establishes a direct link between the degradation of plant-derived sulfosugars and the isethionate metabolic hub.
| Enzyme Name | Abbreviation | Function | Organism Example | Reference |
|---|---|---|---|---|
| Sulfoacetate-CoA ligase | SauCD | Converts sulfoacetate to sulfoacetyl-CoA | Bilophila wadsworthia | nih.gov |
| Sulfoacetaldehyde dehydrogenase | SauS | Reduces sulfoacetyl-CoA to sulfoacetaldehyde | Bilophila wadsworthia | nih.gov |
| Sulfoacetaldehyde reductase | TauF / SqwF | Reduces sulfoacetaldehyde to isethionate | Bilophila wadsworthia | nih.gov |
| Isethionate Sulfolyase | IseG / IslAB | Cleaves isethionate into acetaldehyde and sulfite | Bilophila wadsworthia, Desulfovibrio piger | nih.govnih.govresearchgate.net |
Environmental Fate and Behavior Assessment of Surfactants
The environmental fate of palmitoyl (B13399708) isethionate is largely informed by studies on its commercial form, sodium cocoyl isethionate (SCI), a mixture of fatty acid isethionates derived from coconut oil, which includes sodium palmitoyl isethionate. wikipedia.org
Acyl isethionates are esters and their biodegradation is initiated by the hydrolysis of the ester bond. wikipedia.org This initial step is typically carried out by microbial esterase or lipase (B570770) enzymes, which are common in the environment. d-nb.info This hydrolysis releases the constituent fatty acid (palmitic acid) and isethionate.
Fatty Acid Degradation: The released palmitic acid, a common saturated fatty acid, is readily metabolized by microorganisms through well-established pathways like beta-oxidation. nih.gov
Isethionate Degradation: The released isethionate enters the biogeochemical cycles described in section 5.1.
Studies on sodium cocoyl isethionate have demonstrated that it is readily biodegradable under aerobic conditions, according to OECD criteria. wikipedia.orgepa.govchemistryconnection.com Fugacity modeling predicts that when released into the environment, the compound will primarily partition to soil and water, with very little partitioning to air. epa.gov
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological and environmental activities of chemicals based on their molecular structure. nih.govwseas.com For surfactants, a critical parameter for predicting aquatic toxicity is the membrane-water distribution coefficient (Dmw), which describes the chemical's partitioning between a biological membrane and water. unilever.com
Research has focused on developing QSARs for surfactants, including alkyl isethionates, using simulated Dmw values to predict ecotoxicity endpoints like the 50% lethal concentration (LC50). unilever.com
Ecotoxicity data for sodium cocoyl isethionate (as a proxy) indicates it is slightly toxic to aquatic life. epa.govchemistryconnection.com
Bioaccumulation: The calculated bioconcentration factor (BCF) for SCI is 70.79, which indicates a low potential for bioaccumulation in aquatic organisms. epa.gov
Aquatic Toxicity: Using the EPA's ECOSAR software and an estimated log Kow of 2.38, the chronic value (ChV) for fish was calculated to be 10.903 mg/L. epa.gov Available data from multiple studies confirms that sodium cocoyl isethionate is considered slightly toxic to fish, aquatic invertebrates, and algae. epa.gov
| Parameter | Finding | Method/Model | Reference |
|---|---|---|---|
| Biodegradability | Readily biodegradable | OECD Criteria | epa.govchemistryconnection.com |
| Bioconcentration Factor (BCF) | 70.79 (log BCF = 1.850) | EPI Suite™ | epa.gov |
| Aquatic Toxicity | Slightly toxic to aquatic organisms | Aquatic toxicity studies (fish, invertebrates, algae) | epa.gov |
| Fish Chronic Value (ChV) | 10.903 mg/L | ECOSAR (log Kow = 2.38) | epa.gov |
Role in Global Sulfur Biogeochemistry and Nutrient Recycling
A thorough review of scientific databases and environmental literature reveals a significant gap in the understanding of this compound's contribution to global sulfur biogeochemistry and nutrient recycling. There is currently no direct research detailing the pathways through which this specific compound is processed in marine or terrestrial environments, nor how its constituent elements, particularly sulfur, are cycled by microbial communities on a global scale.
While research on related compounds offers some speculative insight, the direct environmental fate and biogeochemical role of this compound itself is an area that awaits scientific exploration. For instance, isethionate, a component of the this compound molecule, has been identified as an intermediate in the anaerobic degradation of sulfoacetate by the human gut bacterium Bilophila wadsworthia. nih.gov This process involves the enzymatic cleavage of isethionate, which releases sulfite that is subsequently reduced to hydrogen sulfide. nih.gov This demonstrates a biological mechanism for sulfur liberation from an isethionate; however, it is crucial to note that this occurs within the specific anaerobic conditions of the human gut and cannot be directly extrapolated to global environmental systems without dedicated research. nih.gov
Furthermore, studies on the thermal degradation of similar acyl isethionates, such as sodium lauroyl isethionate, show the release of sulfur-containing gases like sulfur dioxide and carbon disulfide at high temperatures typical of manufacturing processes. whiterose.ac.ukacs.org While this indicates a potential pathway for sulfur release, it is a result of industrial thermal decomposition rather than natural biogeochemical cycling in the environment. whiterose.ac.ukacs.org
General information on surfactants of this class suggests they are readily biodegradable. candorasoap.cawikipedia.org Biodegradation would imply the breakdown of the molecule into its constituent parts, including palmitic acid and isethionate, which could then potentially enter local nutrient cycles. However, the specific microorganisms involved, the environmental conditions required, and the subsequent fate of the sulfur atom in the broader environment are not known for this compound. There is also a lack of data on the bioaccumulation potential and mobility in soil for closely related compounds, further highlighting the knowledge gap. candorasoap.ca
Table of Research Findings on Related Isethionate Compounds
| Compound/Intermediate | Finding | Context | Relevance to Biogeochemical Cycling |
| Isethionate | Serves as an intermediate in the degradation of sulfoacetate by the human gut pathobiont Bilophila wadsworthia, leading to the release of sulfite and subsequent formation of hydrogen sulfide. nih.gov | Human Gut Microbiome | Demonstrates a potential biological pathway for sulfur release from the isethionate moiety, but not in a global environmental context. nih.gov |
| Sodium Lauroyl Isethionate | Thermal degradation at temperatures above 220°C releases gases including water, carbon dioxide, carbon disulfide, and sulfur dioxide. whiterose.ac.ukacs.org | High-Temperature Industrial Processes | Indicates a chemical pathway for sulfur release under specific, non-environmental conditions. whiterose.ac.ukacs.org |
| Sodium Cocoyl Isethionate | Considered readily biodegradable and not expected to bioaccumulate. candorasoap.cawikipedia.org No data is available on its toxicity in soil. candorasoap.ca | General Surfactant Properties | Suggests the compound is likely broken down in the environment, but does not provide details on the mechanisms or the fate of its sulfur component in global cycles. |
Theoretical and Computational Chemistry of Palmitoyl Isethionate
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. For a surfactant like palmitoyl (B13399708) isethionate, MD simulations can model its behavior in various environments, such as in solution, at interfaces, or interacting with biological membranes.
Coarse-Grained Models for Surfactant Systems
All-atom (AA) simulations, which explicitly model every atom in a system, are computationally expensive, especially for the large systems and long timescales relevant to surfactant self-assembly and membrane interactions. To overcome this limitation, coarse-grained (CG) models are widely employed. In a CG model, groups of atoms are represented as single "beads," significantly reducing the number of particles in the simulation and allowing for the study of larger systems over longer periods. rsc.orgaip.org
Developing a chemically realistic CG model is crucial for obtaining meaningful results. aip.orgnih.gov The process involves defining the CG beads, parameterizing the interactions between them to reproduce properties from either experimental data or more detailed all-atom simulations. aip.org For an anionic surfactant like palmitoyl isethionate, the model would typically represent the palmitoyl tail with a series of hydrophobic beads and the isethionate headgroup with one or more hydrophilic and charged beads.
The Martini force field is a popular and versatile CG model used for a wide range of biomolecular simulations, including surfactants. rsc.orgmdpi.com The choice of topology (how beads are connected) and the distribution of partial charges within the CG representation are critical for accurately capturing the molecule's behavior. aip.org For instance, studies on similar polyelectrolytes have shown that improper charge distribution can lead to unrealistic phenomena, such as the collapse of polyions. aip.orgnih.gov Therefore, a well-parameterized CG model for this compound would be benchmarked against all-atom simulations to ensure it accurately reproduces key properties like molecular conformation and interactions with water and ions. aip.org
Table 1: Comparison of Simulation Model Resolutions
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| All-Atom (AA) | Every atom is explicitly represented. | High chemical detail and accuracy. | Computationally very expensive; limited to small systems and short timescales. |
| Coarse-Grained (CG) | Groups of atoms are united into single interaction sites ("beads"). | Allows for simulation of larger systems and longer timescales. rsc.org | Loss of atomic-level detail; requires careful parameterization. aip.org |
Simulation of Membrane Interactions and Partitioning Behavior
Understanding how surfactants interact with cell membranes is crucial for assessing their biological activity and potential as permeation enhancers. MD simulations are an ideal tool for investigating these interactions at the molecular level. Simulations can model the partitioning of a surfactant molecule from the aqueous phase into a lipid bilayer, providing insights into the thermodynamics and kinetics of this process. acs.org
Using techniques like umbrella sampling, MD simulations can be used to calculate the potential of mean force (PMF). The PMF profile describes the change in free energy as a surfactant molecule is moved along a reaction coordinate, for example, from the bulk water into the center of a membrane. acs.org The depth of the energy well in the PMF curve indicates the binding affinity of the surfactant for the membrane. acs.org
For this compound, such simulations would reveal how its long palmitoyl tail inserts into the hydrophobic core of the lipid bilayer, while the polar isethionate headgroup remains anchored near the polar headgroups of the lipids at the membrane-water interface. Studies on other anionic surfactants have shown that these interactions are complex and involve a combination of surfactant-water, surfactant-membrane, and water-membrane interactions. acs.org The simulations can also reveal how the surfactant affects the structure and dynamics of the membrane itself, such as changes in membrane thickness, lipid ordering, and the local water network, which are all factors related to its biological effect. acs.orgnih.gov
Quantum Chemical Calculations
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules. These methods provide highly detailed information about chemical reactions, including transition states and reaction pathways.
Reactivity Prediction in Acylation Reactions
This compound is an ester, typically synthesized by the acylation of an isethionate salt with palmitic acid or its derivative, such as palmitoyl chloride. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanism of this esterification reaction in detail.
A DFT study on the esterification of sulfonic acid with an alcohol, a reaction analogous to the formation of this compound, has explored several possible reaction mechanisms, including SN1, SN2, and addition-elimination (Ad-E) pathways. nih.govrsc.orgresearchgate.net The calculations determine the geometries of reactants, transition states, and products, and compute the associated energy barriers for each pathway. nih.govresearchgate.net Results from such studies indicate that pathways involving pentacoordinate sulfur intermediates can often be ruled out due to high energy barriers. nih.govresearchgate.net For the esterification of sulfonic acids, an SN1 pathway proceeding through a sulfonylium cation intermediate or an SN2 pathway can be more favorable. nih.govrsc.org
By applying these computational methods to the specific reaction between palmitic acid (or its acyl chloride) and sodium isethionate, one could predict the most likely reaction pathway and the activation energy required. This information is valuable for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and purity of this compound. Furthermore, computational studies on other acylation reactions have shown that the reaction process often involves multiple steps, such as an initial acylation step followed by a proton transfer, with the acylation being the rate-limiting step. nih.govrsc.org
Table 2: Potential Reaction Pathways in Isethionate Esterification
| Pathway | Description | Key Intermediate/State | Computational Finding |
|---|---|---|---|
| SN1 | Two-step process with a carbocation-like intermediate. | Sulfonylium cation | Low activation barrier found in analogous systems. nih.govrsc.org |
| SN2 | Single-step concerted reaction. | Pentavalent transition state | Moderate activation barrier found in analogous systems. nih.gov |
| Addition-Elimination | Nucleophilic addition followed by elimination. | Pentacoordinate sulfur intermediate | High energy barriers make this pathway less likely. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to correlate the chemical structure of a compound with its biological or environmental activity. By identifying key molecular properties (descriptors) that influence a particular outcome, QSAR models can be used to predict the activity of new or untested chemicals.
Prediction of Environmental and Biological Activity based on Structural Descriptors
For surfactants like this compound, QSAR models are particularly useful for predicting their environmental fate and toxicity. For example, QSAR studies have been successfully developed for the acute aquatic toxicity of anionic surfactants, including ester sulphonates, to organisms like Daphnia magna. nih.gov
These models typically use a set of calculated molecular descriptors to predict an endpoint, such as the half-maximal effective concentration (EC50). Key descriptors often include:
Log P (n-octanol/water partition coefficient): Represents the hydrophobicity of the molecule. For surfactants, this is a critical parameter influencing both bioaccumulation and interaction with biological membranes. nih.govnih.gov
Electronic properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can relate to the molecule's reactivity and interaction potential. nih.gov
Topological and geometrical descriptors: These describe the size, shape, and connectivity of the molecule.
A typical QSAR equation might take a linear form, such as log(1/EC50) = a * logP + b, where 'a' and 'b' are constants derived from fitting the model to experimental data for a set of related compounds. nih.gov Non-linear models, using methods like artificial neural networks, can also be developed and may offer better predictive power. nih.gov By calculating the relevant structural descriptors for this compound, its potential environmental toxicity could be estimated using a validated QSAR model for anionic surfactants, providing a valuable tool for risk assessment without the need for extensive animal testing. youtube.comyoutube.comyoutube.com
Table 3: Common Descriptors in QSAR for Surfactants
| Descriptor Type | Example | Relevance |
|---|---|---|
| Hydrophobicity | log P | Governs partitioning into biological membranes and environmental compartments. nih.gov |
| Electronic | HOMO/LUMO energies | Relates to chemical reactivity and the potential for electronic interactions. nih.gov |
| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |
| Topological | Connectivity Indices | Describe the branching and shape of the molecule's carbon skeleton. |
Advanced Materials Science Applications
Integration in Fibrous Materials and Solid Formulations
Acyl isethionates are integral to the formulation of solid materials, most notably in syndet (synthetic detergent) bars, where their physical state and solubility characteristics are paramount. wikipedia.orgnewdirectionsaromatics.com These compounds are typically solids at room temperature, available in forms such as powders, granules, or needles, and possess very high melting points, often exceeding 200°C. google.com This solid nature is fundamental to their role as structural components in solid cleansing bars and other solid-state formulations.
While specific research on the morphological characterization of "fibrous articles" incorporating palmitoyl (B13399708) isethionate is limited, its role in the structure of solid formulations is well-documented. The crystalline nature of acyl isethionates contributes significantly to the structural matrix of products like syndet bars. google.com The manufacturing process for these surfactants, known as DEFI (Directly Esterified Fatty Acyl Isethionate), involves high temperatures (200-225°C) and results in a solid material that is typically 65-85% pure, with the remainder often being unreacted fatty acids. google.com This composition influences the final crystalline structure and physical form of the material. The integration of these solid surfactants provides a rigid framework that is essential for the physical integrity of the final product.
The structural integrity of materials formulated with palmitoyl isethionate is profoundly influenced by its dissolution properties. Acyl isethionates are characterized by their very limited solubility in water. swiftcraftymonkey.blognih.gov For instance, sodium cocoyl isethionate, a closely related mixture, has a reported solubility of just 0.1% at 25°C. google.com This low solubility is a critical feature for applications like syndet bars, as it prevents the product from rapidly disintegrating upon contact with water, ensuring a slow and controlled dissolution rate. swiftcraftymonkey.blog
The enthalpy of solubilization for these compounds in water is unfavorable, which is a primary reason for their limited solubility. swiftcraftymonkey.blognih.gov Research has focused on methods to increase their aqueous solubility for liquid product applications, which underscores their inherent tendency to remain in a solid state. swiftcraftymonkey.blognih.gov The molecular structure itself is key; modifications such as substituting hydrogen with alkyl groups on the ethane (B1197151) sulfonate portion of the molecule have been shown to dramatically improve water solubility and hydrolytic stability. google.com This demonstrates the direct link between the compound's structure and the dissolution and integrity of the materials it forms.
Surface Engineering and Rheological Modification
This compound and its related compounds are effective agents for surface engineering and modifying the rheological properties of formulations. Their surfactant nature allows for the creation of structured systems with controlled viscosity and flow behavior.
The viscosity of formulations containing acyl isethionates can be precisely controlled. One common method involves the addition of electrolytes, such as sodium chloride, which can significantly increase the viscosity of the product. happi.com Furthermore, the interaction of acyl isethionates with other surfactants plays a crucial role in rheology. Blending O-acyl isethionates with N-acyl amino acid surfactants, like N-acyl glutamates, can produce highly concentrated (45-50% solids) yet flowable aqueous systems. google.comgoogle.com These blends can also form thick, pasty products depending on the specific components and their ratios, demonstrating their utility in creating high-viscosity systems. google.com The inherent tendency of acyl isethionates to increase viscosity is also evident during their synthesis, where the reaction mass can become highly viscous, posing mass transfer challenges. google.com
The amphiphilic nature of this compound drives its self-assembly into complex molecular networks in solution. The most fundamental of these are micelles, which form above a specific concentration known as the critical micelle concentration (CMC). For the related compound sodium lauroyl isethionate, the CMC has been measured at 5.4 mM, with a corresponding surface tension of 38 mN/m at 20°C. whiterose.ac.uk
Beyond simple micelles, acyl isethionates can form more complex structured liquid systems. When used with certain co-surfactants, they can promote the formation of liquid crystalline structures. happi.com These ordered molecular networks are capable of suspending and delivering other components, such as oils, conditioning agents, or even solid particles like beads and glitter, by creating a stable, structured phase within the liquid. happi.com This ability to form self-assembling networks is key to creating visually interesting products and advanced delivery systems.
Chelation Chemistry in Surfactant Systems
While this compound is not a chelating surfactant itself, its performance within a formulation is significantly impacted by chelation chemistry. diva-portal.org In aqueous systems, particularly those using hard water, the presence of multivalent metal ions (e.g., Ca²⁺, Mg²⁺) can lead to the precipitation of surfactants, causing cloudiness and reduced performance.
To counteract this, chelating agents are often required in formulations containing acyl isethionates to ensure clarity and stability. happi.com For example, it is recommended to use approximately 0.3% of an active chelating agent for every 10% of active sodium lauroyl methyl isethionate (a related compound) to maintain a clear solution. happi.com The need for a chelator highlights an important interaction within the surfactant system. The formulation strategy can also be adjusted to mitigate this; the use of specific co-surfactants, such as sodium alkylamphoacetate or disodium (B8443419) alkylamphodiacetate, can reduce or even eliminate the requirement for a separate chelating agent. happi.com Therefore, while this compound does not actively chelate metal ions, managing the chelation environment is critical to harnessing its full potential in material applications.
Q & A
Q. What are the standard laboratory methods for synthesizing and characterizing palmitoyl isethionate?
this compound is synthesized via esterification of isethionic acid with palmitoyl chloride under controlled conditions. Purification involves solvent extraction or chromatography, followed by characterization using nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight determination. Experimental protocols must detail reaction stoichiometry, temperature, and catalyst use to ensure reproducibility .
Q. How is this compound stability evaluated under varying physicochemical conditions?
Stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or pH extremes) with quantitative analysis via HPLC or UV-Vis spectroscopy. For example, pH-dependent hydrolysis kinetics can be modeled using Arrhenius equations to predict shelf-life. Documentation of degradation products (e.g., free palmitic acid or isethionate) is critical for mechanistic insights .
Q. What in vitro models are used to assess this compound’s biocompatibility in biomedical research?
Cytotoxicity is evaluated using cell viability assays (e.g., MTT or TUNEL) in human keratinocyte or endothelial cell lines. Dose-response curves are generated to identify IC50 values, with controls for osmolarity and solvent effects. For instance, 0.1% propamidine isethionate showed no significant cytotoxicity in corneal endothelial cells, while higher concentrations induced apoptosis .
Advanced Research Questions
Q. How do genetic modifications in microbial models clarify enzymatic pathways for this compound degradation?
Targeted gene knockouts (e.g., ΔisrBHDK in Rhodobacter capsulatus) and heterologous expression (e.g., in R. sphaeroides) reveal essential genes for isethionate assimilation. Complementation assays with enzymes like isethionate lyase (islAB) confirm functional redundancy. Genome profiling identifies conserved gene clusters (e.g., isrBHDK and ssuCAB) required for sulfur metabolism .
Q. What experimental strategies resolve contradictions in isethionate degradation pathways between Gram-positive and Gram-negative bacteria?
Comparative studies use enzyme activity assays (e.g., NAD+-dependent alcohol dehydrogenase in Bacillus krulwichiae vs. flavoenzyme-dependent pathways in Cupriavidus necator). Proteomic and transcriptomic analyses under sulfur-limiting conditions highlight species-specific adaptations. For example, Gram-positive bacteria utilize cytosolic IseD, while Gram-negative species rely on membrane-bound IseJ .
Q. How is computational modeling integrated with experimental data to predict this compound interactions in complex systems?
Molecular dynamics simulations model surfactant interactions with lipid bilayers, validated by experimental techniques like surface tension measurements or small-angle X-ray scattering (SAXS). QSAR models correlate structural features (e.g., alkyl chain length) with antimicrobial efficacy .
Methodological Considerations
- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses (e.g., "How does isrBHDK deletion in R. capsulatus affect sulfur assimilation vs. wild-type under anaerobic conditions over 72h?"). Include controls for gene expression variability and nutrient availability .
- Data Contradictions : Address discrepancies (e.g., divergent pathways in Gram-positive/negative bacteria) by cross-referencing enzyme kinetics and genomic context. Reconcile findings through meta-analysis of conserved metabolic motifs .
- Reproducibility : Adhere to Beilstein Journal guidelines for detailed methodology, including raw data deposition and stepwise protocols for synthesis and assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
